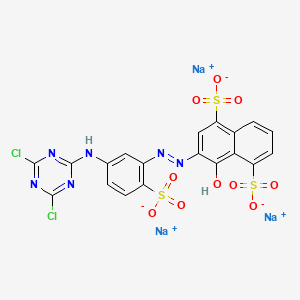

Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

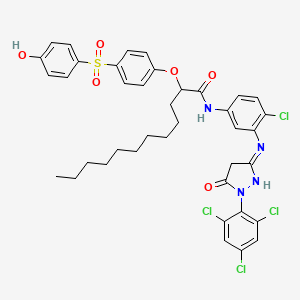

Le Trisodique 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophényl]azo]-4-hydroxynaphtalène-1,5-disulfonate est un composé organique complexe qui appartient à la classe des colorants azoïques. Les colorants azoïques sont caractérisés par la présence du groupe fonctionnel (–N=N–) reliant deux radicaux alkyles ou aryles symétriques ou asymétriques. Ce composé est largement utilisé dans diverses industries en raison de sa couleur vibrante et de sa stabilité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Trisodique 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophényl]azo]-4-hydroxynaphtalène-1,5-disulfonate implique généralement un processus en plusieurs étapes. Les matières premières comprennent la 4,6-dichloro-1,3,5-triazine et l'acide 4-hydroxynaphtalène-1,5-disulfonique. La synthèse commence par la diazotation de l'acide 4-hydroxynaphtalène-1,5-disulfonique, suivie du couplage avec le 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophényl. La réaction est réalisée sous des conditions de pH et de température contrôlées afin de garantir la formation du composé azoïque souhaité .

Méthodes de production industrielle

La production industrielle de ce composé implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes de contrôle automatisés pour maintenir les paramètres de réaction nécessaires .

Analyse Des Réactions Chimiques

Types de réactions

Le Trisodique 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophényl]azo]-4-hydroxynaphtalène-1,5-disulfonate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, affectant ses propriétés de couleur.

Réduction : Les réactions de réduction peuvent briser la liaison azo (–N=N–), conduisant à la formation d'amines.

Substitution : Le cycle triazine peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le dithionite de sodium et des nucléophiles tels que les amines et les thiols. Les réactions sont généralement réalisées dans des solvants aqueux ou organiques sous des conditions de température et de pH contrôlées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des amines aromatiques .

Applications de la recherche scientifique

Le Trisodique 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophényl]azo]-4-hydroxynaphtalène-1,5-disulfonate a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme colorant dans diverses réactions chimiques pour étudier les mécanismes et la cinétique des réactions.

Biologie : Employé dans les techniques de coloration pour la microscopie afin de visualiser les composants cellulaires.

Médecine : Investigé pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa stabilité et de sa capacité à former des complexes avec diverses biomolécules.

Mécanisme d'action

Le mécanisme d'action du Trisodique 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophényl]azo]-4-hydroxynaphtalène-1,5-disulfonate implique son interaction avec des cibles moléculaires par le biais de la liaison azo (–N=N–) et du cycle triazine. Le composé peut former des complexes stables avec divers substrats, affectant leurs propriétés et leurs fonctions. Les voies moléculaires impliquées comprennent le transfert d'électrons et les interactions de liaison hydrogène .

Applications De Recherche Scientifique

Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate has a wide range of scientific research applications:

Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.

Mécanisme D'action

The mechanism of action of Trisodium 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-4-hydroxynaphthalene-1,5-disulfonate involves its interaction with molecular targets through the azo bond (–N=N–) and the triazine ring. The compound can form stable complexes with various substrates, affecting their properties and functions. The molecular pathways involved include electron transfer and hydrogen bonding interactions .

Comparaison Avec Des Composés Similaires

Composés similaires

- Trisodique 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-sulfonato-1-naphtyl)azo]naphtalène-2,7-disulfonate

- Trisodique 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonato-2-naphtyl)diazenyl]-2,7-naphtalènedisulfonate

Unicité

Ce qui distingue le Trisodique 3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophényl]azo]-4-hydroxynaphtalène-1,5-disulfonate des composés similaires, c'est sa combinaison unique du cycle triazine et de la liaison azo, qui lui confère une stabilité exceptionnelle et des propriétés de couleur vibrantes. Ceci le rend particulièrement précieux dans les applications nécessitant une coloration intense et durable .

Propriétés

Numéro CAS |

85959-03-1 |

|---|---|

Formule moléculaire |

C19H9Cl2N6Na3O10S3 |

Poids moléculaire |

717.4 g/mol |

Nom IUPAC |

trisodium;3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-8-4-5-12(38(29,30)31)10(6-8)26-27-11-7-14(40(35,36)37)9-2-1-3-13(39(32,33)34)15(9)16(11)28;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3 |

Clé InChI |

XZOLNPXOULYRKE-UHFFFAOYSA-K |

SMILES canonique |

C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.